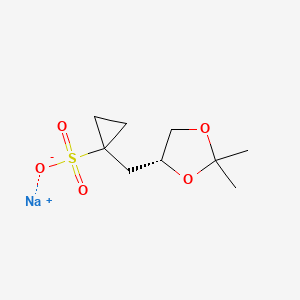
N-formyl-(S)-isoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-formyl-(S)-isoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyl group, a formylamino group, and a carboxylic acid group attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl-(S)-isoserine can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the traditional N-formylation of 3-(heteroaryl)alanine with a mixture of formic acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-formyl-(S)-isoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formylamino group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino acids, oxo acids, and substituted propanoic acids .
Aplicaciones Científicas De Investigación
N-formyl-(S)-isoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of N-formyl-(S)-isoserine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the synthesis and degradation of various biomolecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Aminopropanoic acid: Shares a similar structure but lacks the formylamino group.
3-((4-Hydroxyphenyl)amino)propanoic acid: Contains a hydroxyphenyl group instead of a formylamino group.
Uniqueness
N-formyl-(S)-isoserine is unique due to the presence of both a hydroxyl group and a formylamino group, which confer distinct chemical reactivity and biological activity compared to its analogs .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C4H7NO4 |
|---|---|
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
(2S)-3-formamido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-2-5-1-3(7)4(8)9/h2-3,7H,1H2,(H,5,6)(H,8,9)/t3-/m0/s1 |
Clave InChI |
MGZKLMXORRUSMO-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)O)O)NC=O |
SMILES canónico |
C(C(C(=O)O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)
![[2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine](/img/structure/B8319066.png)

![tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8319072.png)



![3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B8319116.png)


![[5-(Aminomethyl)-1-isopentyl-benzimidazol-2-yl]methanol](/img/structure/B8319133.png)
![3-chloro-4-[(1R)-1-chloroethyl]pyridine](/img/structure/B8319145.png)

